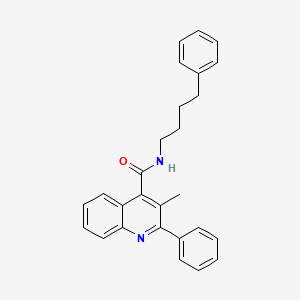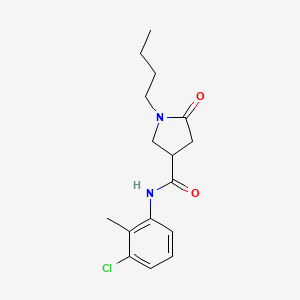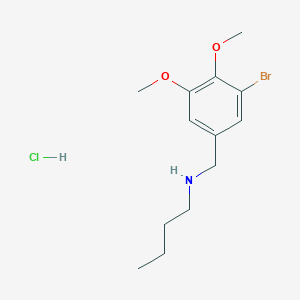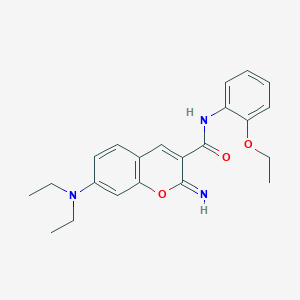![molecular formula C18H29NO B4716127 1-[6-(3-methylphenoxy)hexyl]piperidine](/img/structure/B4716127.png)
1-[6-(3-methylphenoxy)hexyl]piperidine
Descripción general
Descripción
1-[6-(3-methylphenoxy)hexyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential therapeutic applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 1-[6-(3-methylphenoxy)hexyl]piperidine is not fully understood. However, it has been suggested that it may act as a modulator of the dopamine and glutamate systems in the brain. It may also have an effect on the expression of certain genes involved in inflammation and neuroprotection.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to reduce inflammation in the brain and protect against oxidative stress. It has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[6-(3-methylphenoxy)hexyl]piperidine in lab experiments is its relatively low toxicity. It has also been shown to be stable under a variety of conditions, making it a useful tool for studying the effects of various compounds on the brain. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 1-[6-(3-methylphenoxy)hexyl]piperidine. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an analgesic or anti-inflammatory agent. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Aplicaciones Científicas De Investigación
1-[6-(3-methylphenoxy)hexyl]piperidine has been studied for its potential therapeutic applications in various fields including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have neuroprotective, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-[6-(3-methylphenoxy)hexyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-17-10-9-11-18(16-17)20-15-8-3-2-5-12-19-13-6-4-7-14-19/h9-11,16H,2-8,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWMCQCTISLOJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCCCN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide](/img/structure/B4716053.png)
![N-(2-chlorophenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4716065.png)
![5-(2-thienylmethylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4716073.png)

![ethyl [1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4716088.png)

![5-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4716107.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4716112.png)
![N-[3-(dimethylamino)propyl]-4-(1-piperidinyl)benzamide](/img/structure/B4716113.png)



![6-[({3-[(cyclohexylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4716158.png)